N-Methyl-2-(pyrimidin-5-yloxy)ethanamine
CAS No.:
Cat. No.: VC20377706
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | N-methyl-2-pyrimidin-5-yloxyethanamine |
| Standard InChI | InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3 |
| Standard InChI Key | UUFNMEJFZQAYKQ-UHFFFAOYSA-N |
| Canonical SMILES | CNCCOC1=CN=CN=C1 |
Introduction
Chemical Structure and Physicochemical Properties
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine consists of a pyrimidin-5-yloxy group bonded to a two-carbon chain terminating in a methylamine group. Key physicochemical properties include:
The pyrimidine ring contributes to its planar geometry, enabling π-π stacking interactions with biological targets, while the ethanamine chain enhances solubility and bioavailability .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions. For example:
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Ether Formation: Reacting 5-hydroxypyrimidine with N-methylethanolamine under basic conditions (e.g., K₂CO₃ in DMF) .
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Amine Functionalization: Introducing the methyl group via reductive amination or alkylation of 2-(pyrimidin-5-yloxy)ethanamine .
A representative protocol involves:
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Step 1: 5-Hydroxypyrimidine (18a) reacts with 2-chloro-N-methylethylamine (17a) in DMF at 80°C for 16 hours .
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Step 2: Purification via silica gel chromatography yields the final product with >95% purity .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs at the pyrimidine 5-position requires careful control of reaction conditions .
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Stability: The amine group may oxidize under acidic conditions, necessitating inert atmospheres during synthesis .
Biological Activity and Mechanisms
Receptor Interactions
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine exhibits affinity for serotonin (5-HT₁A) and metabotropic glutamate (mGlu₅) receptors . Key findings include:
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5-HT₁A Agonism: Modulates serotoninergic pathways, showing potential in treating anxiety and depression .
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mGlu₅ Antagonism: Inhibits glutamate signaling, with IC₅₀ values of 24–200 nM in calcium mobilization assays .
| Target | Activity | IC₅₀/Ki | Source |
|---|---|---|---|
| 5-HT₁A | Partial Agonist | 10–60 nM | |
| mGlu₅ | NAM* | 4.4 nM (Ki) | |
| *Negative Allosteric Modulator |
Enzymatic Inhibition
The compound inhibits cytochrome P450 isoforms (CYP1A2, CYP2D6) at moderate levels (IC₅₀: 1–10 μM), suggesting manageable drug-drug interaction risks .
Pharmacokinetic Profile
Preclinical studies in rats and primates reveal favorable pharmacokinetics:
| Parameter | Rat | Cynomolgus Monkey |
|---|---|---|
| Clearance | 19.3 mL/min/kg | 15.5 mL/min/kg |
| Half-life (t₁/₂) | 2.1 hr | 3.8 hr |
| Oral Bioavailability | 58% | 72% |
Unbound brain-to-plasma ratios (Kₚ,ᴜᴜ) near 1 indicate efficient blood-brain barrier penetration .
Applications in Drug Development
Neurological Disorders
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Anxiety/Depression: Preclinical models show reduced obsessive-compulsive behaviors and improved stress resilience .
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Parkinson’s Disease: Mitigates dyskinesia by modulating glutamate excess in basal ganglia .
Oncology
Pyrimidine derivatives are explored as kinase inhibitors, though direct evidence for this compound remains limited .
Comparison with Structural Analogs
Replacing the pyrimidine ring with pyridine (e.g., N-methyl-2-(pyridin-3-yloxy)ethanamine) reduces mGlu₅ affinity by 10-fold, underscoring the pyrimidine’s critical role .
| Compound | mGlu₅ Ki (nM) | 5-HT₁A EC₅₀ (nM) |
|---|---|---|
| N-Methyl-2-(pyrimidin-5-yloxy)ethanamine | 4.4 | 24 |
| N-Methyl-2-(pyridin-3-yloxy)ethanamine | 44 | 98 |
Future Directions
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